molecular formula C6H4BrN3 B1521454 5-bromo-1H-imidazo[4,5-b]pyridine CAS No. 28279-52-9

5-bromo-1H-imidazo[4,5-b]pyridine

Cat. No.: B1521454
CAS No.: 28279-52-9
M. Wt: 198.02 g/mol
InChI Key: INKJIWXVLWIENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-imidazo[4,5-b]pyridine (CAS: 28279-52-9) is a heterocyclic aromatic compound with the molecular formula C₆H₄BrN₃ and a molecular weight of 198.02 g/mol . Its structure consists of a fused imidazole and pyridine ring system, with a bromine substituent at position 5. This compound serves as a key intermediate in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biomolecules like DNA and proteins . It is utilized in synthesizing kinase inhibitors, antimicrobial agents, and anticancer compounds .

Biological Activity

5-Bromo-1H-imidazo[4,5-b]pyridine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

This compound can be synthesized through various methods, including alkylation and cycloaddition reactions. The bromine substitution at the 5-position of the imidazo[4,5-b]pyridine core enhances its reactivity and biological potency. The synthesis typically involves condensation reactions with substituted aromatic aldehydes and subsequent purification steps to yield the desired compound.

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative effects of this compound derivatives against various cancer cell lines. The results indicate that this compound exhibits potent cytotoxicity, particularly against colon carcinoma cells.

  • Key Findings :
    • Compound 10 (bromo-substituted) showed an IC50 of 0.4 µM against SW620 colon carcinoma cells.
    • Compound 14 exhibited an IC50 of 0.7 µM against the same cell line, indicating strong antiproliferative effects .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
10SW620 (Colon)0.4
14SW620 (Colon)0.7
8HeLa1.8
6NCI-H460 (Lung)2.0

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, with varying results based on the type of bacteria tested.

  • In Vitro Studies :
    • Moderate antibacterial activity was observed against Escherichia coli with a minimum inhibitory concentration (MIC) of 32 µM .
    • Additional derivatives demonstrated enhanced activity against Gram-positive bacteria such as Bacillus cereus .

Multidrug Resistance Reversal

Research indicates that derivatives of imidazo[4,5-b]pyridine can reverse multidrug resistance (MDR) in cancer cells by modulating the activity of efflux pumps like P-glycoprotein.

  • Key Findings :
    • One derivative showed an IC50PAR of 1.73 µM and an IC50MDR of 0.20 µM , with a selectivity index (SI) of 8.66 , indicating strong selectivity towards MDR cells .

Case Studies

Several case studies highlight the potential applications of this compound in clinical settings:

  • Anticancer Efficacy : A series of bromo-substituted derivatives were tested for their ability to inhibit tumor growth in xenograft models, showing promising results that warrant further investigation.
  • Antimicrobial Development : Compounds derived from the imidazo[4,5-b]pyridine framework were evaluated for their effectiveness against resistant bacterial strains, suggesting potential for new antibiotic development.

Scientific Research Applications

Antimicrobial Activity

The imidazo[4,5-b]pyridine derivatives, including 5-bromo-1H-imidazo[4,5-b]pyridine, have been investigated for their potential as antimycobacterial agents . A study demonstrated that certain derivatives showed promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L for selected compounds . The structural modifications, such as the introduction of nitro groups, enhanced binding with the DprE1 enzyme, crucial for tuberculosis treatment .

Table 1: Antimycobacterial Activity of Selected Derivatives

CompoundMIC (μmol/L)Activity
5c0.6Potent
5g0.5Potent
5i0.8Potent
5u0.7Potent

Anticancer Applications

The anticancer potential of this compound has been explored through various studies focusing on its antiproliferative effects against multiple cancer cell lines. For instance, amidino-substituted derivatives exhibited strong activity against colon carcinoma with IC50 values as low as 0.4 μM . Notably, the bromo-substituted derivatives enhanced the antiproliferative activity significantly compared to their unsubstituted counterparts.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
10 SW620 (Colon Carcinoma)0.4
14 SW620 (Colon Carcinoma)0.7
16 DND-41 (ALL)11.9

Antiviral Properties

Recent investigations have also highlighted the antiviral potential of imidazo[4,5-b]pyridine derivatives against various viruses, including respiratory syncytial virus (RSV) and influenza viruses. Some bromo-substituted derivatives demonstrated selective antiviral activity with effective concentrations around 21 μM against RSV and moderate activity against influenza subtypes .

Table 3: Antiviral Activity of Selected Derivatives

CompoundVirus TypeEC50 (μM)
7 RSV21
17 Influenza~79

Other Biological Activities

Beyond antimicrobial and anticancer properties, imidazo[4,5-b]pyridine derivatives have shown promise in other areas such as antifungal activities and kinase inhibition. Research indicates that these compounds can serve as effective fungicides against various agricultural pathogens like Puccinia polysora and Rhizoctonia solani . Furthermore, their structural similarity to purine bases has led to explorations in neurological applications due to their potential in targeting central nervous system disorders.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5-bromo-1H-imidazo[4,5-b]pyridine?

The synthesis typically involves cyclization of brominated pyridine precursors. A widely used method starts with 5-bromopyridine-2,3-diamine, which undergoes condensation with aldehydes or ketones under phase-transfer catalysis. For example:

  • Benzaldehyde condensation : Reacting 5-bromopyridine-2,3-diamine with benzaldehyde in DMF using p-toluenesulfonic acid yields 7-bromo-2-phenyl derivatives (yield: ~65-75%) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yields (e.g., 89% for cyclization steps using NaOAc/DMF at 120°C) .

Key Optimization Parameters :

  • Reagents : K₂CO₃ as a base enhances nucleophilic substitution in allylation/acylation reactions .
  • Solvents : DMF or ethanol for better solubility of intermediates.
  • Purification : Column chromatography (ethyl acetate/hexane, 1:1) is critical for isolating pure products .

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., allyl-substituted derivatives show a ~70° angle between the imidazo ring and substituents) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Methyl groups in acetylated derivatives appear at δ 2.3–2.5 ppm .
    • Mass spectrometry : Molecular ion peaks align with calculated m/z (e.g., [M+H]⁺ at 254.0 for this compound) .

Q. What initial biological screening assays are recommended for this compound class?

  • Antifungal activity : Disk diffusion assays against Candida albicans or Aspergillus niger (IC₅₀ values: 8–25 µM for active derivatives) .
  • Antiproliferative screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the imidazo[4,5-b]pyridine core be addressed?

Regioselectivity is influenced by electronic and steric factors:

  • Bromine positioning : The 5-bromo group directs electrophilic substitution to the 6-position due to its electron-withdrawing effect .
  • Cross-coupling reactions : Suzuki-Miyaura couplings require Pd catalysts (e.g., Pd/C) and optimized conditions (Table 1):
Reaction ConditionsYield (%)Reference
AllylationAllylbromide, K₂CO₃, DMF63–71
AcylationAcetyl chloride, K₂CO₃, DMF70–75
Chlorination (PCl₅)POCl₃, reflux80–85

Q. How do computational methods aid in predicting biological activity and optimizing derivatives?

  • DFT calculations : Analyze vibrational energy levels and electron distribution. For example, methyl substituents at the 2-position increase electron density on the pyridine ring, enhancing DNA intercalation .
  • Molecular docking : Predict binding affinities to targets like Aurora A kinase (docking scores: −9.2 to −11.3 kcal/mol for active derivatives) .

Q. How should contradictory data in biological activity studies be resolved?

Case Example: A derivative shows high in vitro antifungal activity but low in vivo efficacy.

  • Possible factors :
    • Metabolic instability : Phase I metabolites (e.g., hydroxylated products) may lack activity. Test stability in liver microsomes .
    • Solubility : Poor aqueous solubility (logP >3) can limit bioavailability. Modify with polar groups (e.g., carboxylic acids) .
  • Validation : Use orthogonal assays (e.g., isothermal titration calorimetry to confirm target binding) .

Q. What strategies improve the therapeutic index of 5-bromo-imidazo[4,5-b]pyridine derivatives?

  • Selective functionalization : Introduce substituents that reduce cytotoxicity (e.g., 2-carboxylic acid derivatives show 10× lower toxicity to normal cells vs. cancer cells) .
  • Prodrug design : Mask reactive groups (e.g., ester prodrugs of acrylonitrile derivatives improve solubility and reduce off-target effects) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine

  • Molecular Formula : C₇H₆BrN₃
  • Molecular Weight : 212.05 g/mol
  • Key Differences : A methyl group at position 5 and bromine at position 6.
  • This derivative has been studied for kinase inhibition but shows distinct crystallographic properties, including deviations in planarity compared to the 5-bromo analogue .

6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

  • Synthesis: Prepared via condensation of 5-bromo-2,3-diaminopyridine with benzaldehyde under reflux .
  • Key Differences : A phenyl group at position 2 introduces aromatic bulk, influencing tautomerism and alkylation reactivity (e.g., substitutions at N3 and N4) .
  • Biological Activity : Demonstrates antimicrobial properties, with inhibitory effects against E. coli and S. aureus .

Imidazo[1,2-a]pyridine Derivatives

  • Key Differences : The imidazole ring is fused at positions 1 and 2 of the pyridine, unlike the [4,5-b] fusion.
  • Clinical Relevance : Imidazo[1,2-a]pyridines are more established in clinical use (e.g., zolpidem, alpidem) due to better-understood structure-activity relationships (SAR). In contrast, imidazo[4,5-b]pyridines remain understudied despite comparable bioactivity .

Antimicrobial Activity

  • 5-Bromo-1H-imidazo[4,5-b]pyridine : Serves as a precursor for derivatives with moderate antimicrobial activity.
  • 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine : Exhibits enhanced activity due to the phenyl group, which may disrupt bacterial cell membranes. Derivatives with benzimidamide substituents (e.g., compound 10 ) show improved potency .

Anticancer and Genotoxic Effects

  • 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): A carcinogenic heterocyclic amine found in cooked meats. PhIP induces microsatellite instability in rat colon tumors, unlike imidazo[4,5-f]quinoline (IQ), highlighting substituent-dependent mechanisms .
  • 5-Bromo Derivatives : Bromine at position 5 may reduce metabolic activation compared to PhIP, altering DNA adduct formation .

Kinase Inhibition

  • 3-((4-(6-Bromo-2-(1,2,3-thiadiazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (21f) : A kinase inhibitor with dual activity against Aurora A (AURKA) and EGFR. The thiadiazole group enhances target binding compared to simpler brominated analogues .

Crystallographic Data

Compound Planarity Deviation Key Hydrogen Bonds Reference
This compound 0.011 Å at N2 N–H⋯N, C–H⋯O chains
tert-Butyl N-(5-bromo-...)carbamate Strictly coplanar N–H⋯O, N–H⋯N layers
6-Bromo-2-phenyl-3H-imidazo[...] Slight distortion π-π stacking interactions

Structure-Activity Relationship (SAR)

  • Position of Bromine : Bromine at position 5 (vs. 6) reduces steric hindrance, favoring interactions with hydrophobic enzyme pockets .
  • Substituent Effects :
    • Phenyl Groups : Enhance antimicrobial and anticancer activity via hydrophobic interactions .
    • Acetyl/Carbamate Groups : Improve solubility and metabolic stability .

Properties

IUPAC Name

5-bromo-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKJIWXVLWIENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668437
Record name 5-Bromo-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28279-52-9
Record name 5-Bromo-3H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28279-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1H-imidazo[4,5-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-bromo-1H-imidazo[4,5-b]pyridine
5-bromo-1H-imidazo[4,5-b]pyridine
5-bromo-1H-imidazo[4,5-b]pyridine
5-bromo-1H-imidazo[4,5-b]pyridine
5-bromo-1H-imidazo[4,5-b]pyridine
5-bromo-1H-imidazo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.